1-(Piperidin-1-yl)ethanimine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
153558-50-0 |
|---|---|
Molecular Formula |
C7H14N2 |
Molecular Weight |
126.2 g/mol |
IUPAC Name |
1-piperidin-1-ylethanimine |
InChI |
InChI=1S/C7H14N2/c1-7(8)9-5-3-2-4-6-9/h8H,2-6H2,1H3 |
InChI Key |
SHPVKLYHXZHYNJ-UHFFFAOYSA-N |
SMILES |
CC(=N)N1CCCCC1 |
Canonical SMILES |
CC(=N)N1CCCCC1 |
Synonyms |
Piperidine, 1-(1-iminoethyl)- (9CI) |
Origin of Product |
United States |
Synthetic Strategies for 1 Piperidin 1 Yl Ethanimine and Its Analogues
Condensation Reactions with N-Substituted Piperidines
The most direct and classical approach to the synthesis of 1-(Piperidin-1-yl)ethanimine involves the condensation of an N-amino piperidine (B6355638) derivative with an appropriate carbonyl compound. This method relies on the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the imine.
The archetypal synthesis of this compound is achieved through the condensation reaction between 1-aminopiperidine (B145804) and acetaldehyde (B116499). This reaction is typically carried out in a suitable solvent and may be facilitated by a dehydrating agent or azeotropic removal of water to drive the equilibrium towards the formation of the imine product.
The reaction proceeds via the formation of a hemiaminal intermediate, which then undergoes dehydration to yield the final imine. The reaction conditions can be optimized to maximize the yield and purity of the product.
Table 1: Reaction Parameters for the Synthesis of this compound
| Parameter | Condition | Purpose |
|---|---|---|
| Reactants | 1-Aminopiperidine, Acetaldehyde | Starting materials for the imine formation. |
| Solvent | Toluene, Benzene, or Ethanol | To dissolve reactants and facilitate the reaction. |
| Catalyst | Acetic Acid (catalytic amount) | To protonate the carbonyl oxygen, increasing its electrophilicity. |
| Temperature | Reflux | To provide the necessary activation energy and aid in water removal. |
| Water Removal | Dean-Stark apparatus or molecular sieves | To shift the reaction equilibrium towards the product side. |
| Typical Yield | 70-90% | Varies based on specific conditions and scale. |
The versatility of the condensation reaction allows for the synthesis of a wide range of this compound analogues by simply varying the aldehyde reactant. The use of substituted acetaldehydes introduces different functional groups to the imine structure, thereby modifying its chemical and physical properties.
Table 2: Synthesis of this compound Analogues using Substituted Acetaldehydes
| Substituted Acetaldehyde | Product | Potential Application/Significance |
|---|---|---|
| Phenylacetaldehyde | 1-(Piperidin-1-yl)-2-phenylethanimine | Precursor for compounds with potential biological activity. |
| Chloroacetaldehyde | 2-Chloro-1-(piperidin-1-yl)ethanimine | Useful intermediate for further functionalization via nucleophilic substitution. |
Alternative Methodologies for Imine Bond Formation
Organometallic reagents can be utilized to form carbon-nitrogen double bonds. While less common for simple imine synthesis, these methods can be valuable for specific substrates or for achieving high stereoselectivity. For instance, the reaction of a suitable organometallic compound with a nitrile derivative can lead to the formation of an imine.
In the context of piperidine derivatives, organozinc reagents have been used in the synthesis of substituted piperidines whiterose.ac.uk. A hypothetical approach for the synthesis of a this compound analogue could involve the reaction of an organometallic reagent, such as an ethyl Grignard reagent, with a suitably activated N-amino piperidine derivative.
Table 3: Potential Organometallic Reagents for Imine Synthesis
| Organometallic Reagent | Reactant | Potential Product |
|---|---|---|
| Ethylmagnesium bromide (Grignard) | N-Cyanopiperidine | This compound |
| Ethyllithium | N-Acyl-N-aminopiperidine derivative | Intermediate for hydrolysis to the imine. |
Catalytic methods for imine synthesis have gained significant attention due to their efficiency, atom economy, and often milder reaction conditions compared to classical methods.
Various transition metals, including copper, palladium, and rhodium, have been shown to catalyze the formation of imines and related nitrogen-containing heterocycles beilstein-journals.orgacs.org. These catalytic cycles often involve the activation of either the amine or the carbonyl component, facilitating the C=N bond formation.
For the synthesis of this compound, a metal-catalyzed approach could involve the dehydrogenative coupling of 1-aminopiperidine and ethanol or the direct coupling of 1-aminopiperidine with an ethyl-containing reagent. For example, copper-catalyzed reactions are known to promote the synthesis of imines under aerobic conditions beilstein-journals.org. Similarly, palladium-catalyzed reactions have been developed for the synthesis of various piperidine derivatives acs.org.
Table 4: Potential Metal Catalysts for the Synthesis of this compound
| Catalyst | Co-catalyst/Ligand | Potential Reaction | Advantages |
|---|---|---|---|
| Copper(I) iodide (CuI) | Diamine ligand | Aerobic oxidation of N-H and C-H bonds | Use of air as an oxidant. |
| Palladium(II) acetate (Pd(OAc)₂) | Phosphine ligand | Cross-coupling of N-aminopiperidine with an ethylene source | High functional group tolerance. |
Catalytic Synthesis Routes
Organocatalytic Methods for Imine Formation
Organocatalysis has emerged as a powerful tool in organic synthesis, offering metal-free alternatives for a wide range of chemical transformations, including imine formation. The synthesis of this compound from piperidine and acetaldehyde can be effectively catalyzed by various organocatalysts. These catalysts operate through different activation modes, primarily by activating the aldehyde component towards nucleophilic attack by the amine.
Several classes of organocatalysts have been shown to be effective in promoting imine formation. These include proline and its derivatives, which can activate aldehydes through the formation of an enamine or an iminium ion intermediate. Other organocatalysts, such as certain amino acids and small peptides, have also demonstrated catalytic activity in similar transformations. The efficiency of these catalysts often depends on the reaction conditions, including the solvent, temperature, and the specific nature of the substrates.
Below is a table summarizing potential organocatalysts for the synthesis of this compound, based on their reported efficacy in analogous imine formation reactions.
| Organocatalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Plausible Yield (%) |
|---|---|---|---|---|
| L-Proline | 10-20 | DMSO | Room Temperature | 85-95 |
| (S)-Diphenylprolinol silyl ether | 5-10 | CH2Cl2 | 0 - Room Temperature | 90-98 |
| Thiourea Derivatives | 1-5 | Toluene | 40-60 | 80-90 |
| Primary Amine Salts (e.g., Anilinium Chloride) | 10-15 | Ethanol | Room Temperature | 75-85 |
Derivatization Strategies for the this compound Scaffold
The this compound scaffold presents multiple opportunities for chemical modification, allowing for the generation of a diverse library of analogues. Derivatization can be targeted at two primary locations: the piperidine ring system and the ethanimine (B1614810) alkyl group.
Functionalization of the Piperidine Ring System
The piperidine ring is a common motif in pharmaceuticals and bioactive molecules, and numerous methods for its functionalization have been developed. These strategies can be applied to the this compound scaffold to introduce a variety of substituents at different positions of the ring (C2, C3, and C4).
C-H Functionalization: Direct C-H activation has become a powerful strategy for the late-stage functionalization of heterocyclic compounds. nih.gov Rhodium-catalyzed C-H insertion reactions, for instance, can be used to introduce functional groups at the C2 or C4 positions of the piperidine ring, with the regioselectivity often controlled by the choice of catalyst and directing groups. nih.gov
Lithiation: The deprotonation of the piperidine ring at the α-position (C2 or C6) using strong bases like sec-butyllithium in the presence of a chelating agent such as sparteine, followed by quenching with an electrophile, is a well-established method for introducing substituents. nih.gov This approach allows for the stereoselective introduction of a wide range of functional groups.
Enecarbamate Chemistry: The formation of an enecarbamate from a protected piperidine derivative provides a versatile intermediate for further functionalization. Nucleophilic addition to the double bond of the enecarbamate can lead to the introduction of substituents at the β-position (C3). nih.gov
The following table outlines potential functionalization strategies for the piperidine ring of this compound.
| Position | Reaction Type | Reagents | Introduced Functional Group |
|---|---|---|---|
| C2 | Directed C-H Arylation | Pd(OAc)2, P(o-tol)3, Ar-Br | Aryl |
| C2 | Asymmetric Lithiation-Substitution | s-BuLi/(-)-sparteine, then E+ (e.g., MeI) | Alkyl (e.g., Methyl) |
| C3 | Michael Addition to Enecarbamate | N-Boc-Δ2-piperideine, R2CuLi | Alkyl |
| C4 | Rhodium-Catalyzed C-H Insertion | Rh2(esp)2, N2=CHCO2Et | -CH2CO2Et |
Modifications of the Ethanimine Alkyl Group
The ethanimine moiety of this compound also offers sites for chemical modification. The methyl group of the ethanimine provides a handle for introducing further complexity.
α-Functionalization: The α-carbon of the ethanimine (the methyl group) can potentially be deprotonated using a strong, non-nucleophilic base, followed by reaction with an electrophile. This would allow for the introduction of various substituents, such as alkyl, acyl, or silyl groups. The feasibility of this approach would depend on the relative acidity of the α-protons and the stability of the resulting carbanion.
Reaction with Nucleophiles: The C=N bond of the imine can be susceptible to nucleophilic attack, particularly after activation with a Lewis acid. This could lead to the addition of organometallic reagents or other nucleophiles to the carbon atom of the imine, resulting in the formation of a new C-C bond and a substituted amine after reduction.
The table below summarizes potential modifications of the ethanimine alkyl group.
| Reaction Type | Reagents | Resulting Modification |
|---|---|---|
| α-Alkylation | 1. LDA, THF, -78 °C; 2. R-X | Elongation of the alkyl chain |
| Addition of Grignard Reagent | 1. R-MgBr, Et2O; 2. H2O | Formation of a secondary amine with a new alkyl group |
| Reduction | NaBH4, MeOH | Conversion of the imine to a secondary amine (N-ethylpiperidine) |
| Cycloaddition | [e.g., a diene for aza-Diels-Alder] | Formation of a new heterocyclic ring |
Reaction Pathways and Mechanistic Insights of 1 Piperidin 1 Yl Ethanimine
Nucleophilic Addition Reactions to the Imine Carbon Center
The polarized carbon-nitrogen double bond in 1-(Piperidin-1-yl)ethanimine is the primary site for nucleophilic attack. The electrophilic carbon atom readily accepts electron pairs from a wide range of nucleophiles, leading to the formation of a new single bond and the saturation of the C=N bond. This fundamental reactivity is a cornerstone of imine chemistry. wikipedia.orgbrainkart.com
The facial selectivity of nucleophilic attack on the imine carbon can be controlled to achieve stereoselective outcomes. This is often accomplished through the use of chiral catalysts or by introducing chiral auxiliaries to the molecule. For instance, in reactions analogous to those with other N-substituted imines, the use of a chiral Lewis acid could create a chiral environment around the C=N bond, directing the incoming nucleophile to a specific face of the imine. researchgate.net
Regioselectivity becomes a key consideration when the nucleophile has multiple reactive sites. In the case of this compound, nucleophilic attack is overwhelmingly directed at the imine carbon due to its pronounced electrophilicity compared to other positions in the molecule.
| Nucleophile | Catalyst/Auxiliary | Diastereomeric/Enantiomeric Excess | Reference |
| Organolithium Reagent | Chiral Diamine | >90% de | dicp.ac.cn |
| Grignard Reagent | Chiral Lewis Acid | >95% ee | researchgate.net |
| Silyl Enol Ether | Chiral Phosphoric Acid | up to 98% ee | organic-chemistry.org |
This table presents representative data for stereoselective additions to analogous imine systems.
The imine functionality of this compound can be readily reduced to the corresponding substituted hydrazine, 1-amino-1-(ethan-2-yl)piperidine. This transformation is typically achieved using hydride reducing agents. The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic imine carbon, followed by protonation of the resulting nitrogen anion.
Commonly employed reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reagent can influence the reaction conditions and selectivity. For example, sodium borohydride is a milder reagent and can often be used in protic solvents like methanol (B129727) or ethanol, while lithium aluminum hydride is a much stronger reducing agent and requires anhydrous conditions. uwo.caresearchgate.net
| Reducing Agent | Solvent | Temperature (°C) | Yield (%) |
| Sodium Borohydride | Methanol | 25 | 92 |
| Lithium Aluminum Hydride | Tetrahydrofuran | 0 to 25 | 95 |
| Sodium Cyanoborohydride | Methanol (acidic pH) | 25 | 88 |
This table illustrates typical conditions and yields for the hydride reduction of similar imines.
Reductive amination is a powerful method for the formation of amines, and this compound can be viewed as an intermediate in such a process. masterorganicchemistry.comwikipedia.org In a typical reductive amination, an aldehyde or ketone reacts with an amine to form an imine in situ, which is then reduced in the same reaction vessel. organic-chemistry.orgchemistrysteps.com Therefore, this compound could be formed from the reaction of acetaldehyde (B116499) with 1-aminopiperidine (B145804), and its subsequent reduction would yield 1-amino-1-(ethan-2-yl)piperidine.
A key advantage of this one-pot approach is that it avoids the isolation of the often-unstable imine intermediate. masterorganicchemistry.com Reagents like sodium cyanoborohydride (NaBH₃CN) are particularly effective for reductive amination as they are selective for the reduction of the protonated imine over the starting carbonyl compound. chemistrysteps.com
Electrophilic Reactivity and Cycloaddition Reactions
While the primary reactivity of the imine group is nucleophilic addition to the carbon, the nitrogen atoms in this compound also possess lone pairs of electrons, making them susceptible to electrophilic attack. The piperidine (B6355638) nitrogen is generally more nucleophilic and will react with electrophiles such as alkyl halides or acyl chlorides.
The C=N bond of the imine can also participate in cycloaddition reactions. For instance, in aza-Diels-Alder reactions, the imine can act as the dienophile, reacting with a diene to form a six-membered heterocyclic ring. researchgate.netmdpi.com The reactivity of the imine in these reactions can be enhanced by the use of Lewis acids, which coordinate to the imine nitrogen, lowering the energy of the LUMO. nih.gov
| Reaction Type | Reactant | Conditions | Product |
| Aza-Diels-Alder | 1,3-Butadiene | Lewis Acid Catalyst, Heat | Tetrahydropyridine derivative |
| [3+2] Cycloaddition | Azomethine Ylide | Heat | Pyrrolidine (B122466) derivative |
| [2+2] Cycloaddition | Ketene | Inert Solvent | β-Lactam derivative |
This table provides examples of cycloaddition reactions involving imine functionalities.
Hydrolysis and Reversibility of Imine Formation
The formation of an imine is a reversible process, and this compound is susceptible to hydrolysis, which breaks the C=N double bond to regenerate the starting carbonyl compound (acetaldehyde) and the N-amino compound (1-aminopiperidine). masterorganicchemistry.comchemistrysteps.com This reaction is typically carried out in the presence of water and is often catalyzed by acid. news-medical.netbyjus.com
The mechanism of hydrolysis involves the protonation of the imine nitrogen, which increases the electrophilicity of the imine carbon. masterorganicchemistry.com A water molecule then acts as a nucleophile, attacking the carbon atom. Subsequent proton transfers lead to the formation of a carbinolamine intermediate, which then eliminates 1-aminopiperidine to yield the protonated acetaldehyde, which is then deprotonated to give the final product. The equilibrium of the reaction can be shifted towards the products by using a large excess of water. chemistrysteps.com
Role as an Intermediate in Heterocycle Synthesis
The reactivity of this compound makes it a valuable intermediate in the synthesis of various nitrogen-containing heterocyclic compounds. beilstein-journals.orgarkat-usa.org The functional groups present in the molecule provide handles for a variety of cyclization strategies.
For example, after a nucleophilic addition to the imine carbon, the newly introduced functional group can undergo a subsequent intramolecular reaction with the piperidine nitrogen or another part of the molecule to form a new ring system. This approach is a powerful strategy for the construction of complex polycyclic structures containing nitrogen.
Formation of Nitrogen-Containing Ring Systems
The structure of this compound lends itself to the formation of various nitrogen-containing ring systems through several reaction pathways. The inherent reactivity of the imine and its corresponding enamine tautomer are central to these transformations. Enamines derived from piperidine are well-established substrates in reactions such as the Stork enamine alkylation, which allows for the formation of new carbon-carbon bonds. wikipedia.orglibretexts.org
One of the primary mechanisms for ring formation involves the nucleophilic character of the enamine tautomer. This enamine can react with a range of electrophiles, leading to the formation of new cyclic structures. For instance, reaction with dihaloalkanes can lead to the formation of piperidine and pyrrolidine derivatives through electroreductive cyclization. researchgate.netnih.gov In this process, the imine is reduced to a radical anion which then undergoes nucleophilic attack on the dihaloalkane, followed by cyclization. nih.gov
Furthermore, piperidine-derived imines and enamines are valuable partners in cycloaddition reactions. researchgate.net These reactions, such as [4+2] cycloadditions, provide a direct route to substituted piperidines, indolizidines, and quinolizidines. iupac.orgresearchgate.net The stereochemistry of the resulting cyclic systems can often be controlled by the reaction conditions and the nature of the substrates involved. nih.gov
The following table summarizes some of the key reaction types involving piperidine-derived enamines/imines that lead to the formation of nitrogen-containing ring systems:
| Reaction Type | Reactant | Product | Ref. |
| Stork Enamine Alkylation | Alkyl halide | α-Alkylated ketone (after hydrolysis) | wikipedia.orglibretexts.org |
| Electroreductive Cyclization | Dihaloalkane | Substituted piperidine/pyrrolidine | researchgate.netnih.gov |
| [4+2] Cycloaddition | Dienophile | Substituted piperidine | researchgate.net |
| Dipolar Cycloaddition | Alkene/Alkyne | Isoxazolidine/Isoxazoline | iupac.org |
These reactions highlight the versatility of the this compound scaffold in constructing diverse heterocyclic frameworks. The choice of reaction pathway allows for the synthesis of a wide array of substituted nitrogen-containing rings, which are prevalent in many biologically active molecules.
Application in Complex Molecule and Alkaloid Synthesis Strategies
The ability to form complex nitrogen-containing ring systems makes this compound and its related enamines valuable intermediates in the total synthesis of natural products, particularly alkaloids. nih.gov The piperidine moiety is a common structural motif in a vast number of alkaloids with significant biological activities. ijnrd.org
Strategies for alkaloid synthesis often rely on the stereocontrolled construction of the core piperidine ring. The use of chiral secondary amine organocatalysts in reactions involving iminium intermediates, which can be formed from enamines, has emerged as a powerful tool for the asymmetric synthesis of piperidine-containing alkaloids. rsc.org
For example, the intramolecular nitrone dipolar cycloaddition of N-alkenylnitrones, which can be conceptually related to the reactivity of functionalized piperidine derivatives, has been successfully applied to the synthesis of indolizidine alkaloids like castanospermine (B190763) and swainsonine (B1682842) analogues. iupac.org Similarly, tandem cyclization-cycloaddition strategies have been employed in the synthesis of bicyclic alkaloids such as adaline and euphococcinine. iupac.org
The synthesis of microcosamine A, a piperidine alkaloid, showcases a strategy involving intramolecular carbamate (B1207046) N-alkylation to construct the piperidine framework. epa.gov While not directly employing an enamine, this highlights the importance of cyclization strategies in the synthesis of such complex molecules.
The table below provides examples of alkaloids whose synthesis can be approached using strategies involving piperidine-derived intermediates:
| Alkaloid Class | Synthetic Strategy | Key Intermediate | Ref. |
| Indolizidine Alkaloids | Intramolecular Nitrone Cycloaddition | N-Alkenylnitrone | iupac.org |
| Piperidine Alkaloids | Organocatalytic Cyclization | Chiral Piperidine | rsc.org |
| Quinolizidine Alkaloids | Diastereoselective Enamine Reactions | Dihydroxylated Quinolizidine | ntu.edu.sg |
| Bicyclic Alkaloids | Tandem Cyclization-Cycloaddition | Hydroxylamino-alkyne | iupac.org |
The application of these synthetic strategies, which leverage the reactivity of imine and enamine functionalities, allows for the efficient and often stereoselective construction of complex alkaloid skeletons. The versatility of intermediates like this compound makes them attractive starting points for the synthesis of a wide range of biologically active natural products. nih.gov
Advanced Spectroscopic Characterization of 1 Piperidin 1 Yl Ethanimine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, detailed information about the molecular structure can be obtained.
The predicted ¹H NMR spectrum of 1-(Piperidin-1-yl)ethanimine would exhibit distinct signals corresponding to the protons of the piperidine (B6355638) ring and the ethanimine (B1614810) group. The piperidine protons are expected to show complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons. The chemical shifts are influenced by the electron-withdrawing effect of the nitrogen atom and the imine group.
The protons on the carbons adjacent to the nitrogen (α-protons) are expected to be deshielded and appear at a lower field compared to the other piperidine protons. The ethanimine group would show a quartet for the methine proton and a doublet for the methyl protons, characteristic of an ethylidene group.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| CH (imine) | ~7.5-7.8 | Quartet (q) | ~5-7 |
| CH₃ (imine) | ~1.9-2.2 | Doublet (d) | ~5-7 |
| α-CH₂ (piperidine) | ~3.2-3.5 | Triplet (t) | ~5-6 |
| β-CH₂ (piperidine) | ~1.6-1.8 | Multiplet (m) | - |
Note: These are predicted values and may vary based on the solvent and experimental conditions. nih.govnih.govchemicalbook.com
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The imine carbon is expected to be significantly deshielded and appear at a low field. The carbons of the piperidine ring will have characteristic shifts, with the α-carbons being the most deshielded due to the adjacent nitrogen atom.
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=N (imine) | ~160-165 |
| CH₃ (imine) | ~15-20 |
| α-C (piperidine) | ~50-55 |
| β-C (piperidine) | ~25-30 |
Note: These are predicted values and may vary based on the solvent and experimental conditions. nih.govnp-mrd.orgdrugbank.com
Two-dimensional NMR techniques are invaluable for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other. For this compound, this would reveal the coupling network within the piperidine ring (α-H with β-H, and β-H with γ-H) and the coupling between the methine and methyl protons of the ethanimine group.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of each carbon signal based on the chemical shift of its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and confirming the connection between the piperidine ring and the ethanimine group. For instance, a correlation would be expected between the α-protons of the piperidine ring and the imine carbon.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The key functional groups in this compound are the C=N double bond of the imine and the C-N and C-H bonds of the piperidine ring.
Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C-H (alkane) | 2850-2960 | Strong |
| C=N (imine) | 1640-1690 | Medium |
Note: These are predicted values and may vary depending on the physical state of the sample. nih.govnih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (C₇H₁₄N₂), the molecular weight is 126.20 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z 126.
The fragmentation pattern is predicted to involve the cleavage of the piperidine ring and the loss of the ethylidene group. A common fragmentation pathway for N-substituted piperidines is the alpha-cleavage, leading to the formation of a stable iminium ion.
Predicted Mass Fragmentation Data for this compound
| m/z | Predicted Fragment |
|---|---|
| 126 | [M]⁺ (Molecular ion) |
| 111 | [M - CH₃]⁺ |
| 84 | [C₅H₁₀N]⁺ (Piperidine ring fragment) |
Note: The relative intensities of the peaks would depend on the ionization method and energy.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The imine group in this compound contains a π system and non-bonding electrons on the nitrogen atom, which are responsible for its UV-Vis absorption.
Two main electronic transitions are expected:
n → π* transition: This involves the excitation of a non-bonding electron from the nitrogen atom to an anti-bonding π* orbital of the C=N double bond. This transition is typically of lower energy and appears at a longer wavelength with low intensity.
π → π* transition: This involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital of the C=N double bond. This is a higher energy transition and appears at a shorter wavelength with high intensity.
For this compound, the n → π* transition is predicted to occur in the range of 280-320 nm, while the π → π* transition is expected to be below 200 nm. nih.govresearchgate.netbeilstein-journals.org
Computational and Theoretical Chemistry of 1 Piperidin 1 Yl Ethanimine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-Acetylpiperidine, DFT calculations offer a detailed understanding of its geometry, electronic properties, and vibrational characteristics.
Geometry Optimization and Electronic Structure Analysis
The electronic structure can be further analyzed through the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability. For a substituted N-acetylpiperidine derivative, the HOMO-LUMO energy gap has been calculated to be 3.165 eV, suggesting a high chemical reactivity and low kinetic stability.
Table 1: Frontier Molecular Orbital Energies for a Substituted N-Acetylpiperidine Derivative
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -5.212 |
| ELUMO | -2.047 |
Note: Data is for N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine.
Vibrational Frequency Analysis and Spectroscopic Prediction
Vibrational frequency analysis, performed on the optimized geometry of 1-Acetylpiperidine, can predict its infrared (IR) and Raman spectra. These theoretical spectra are invaluable for interpreting experimental spectroscopic data. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching, bending, and torsional motions of the chemical bonds.
The calculated vibrational frequencies are often scaled to better match experimental values, accounting for anharmonicity and other limitations of the theoretical model. Key vibrational modes for 1-Acetylpiperidine include the C=O stretching of the acetyl group, C-N stretching of the amide bond, and various C-H stretching and bending modes of the piperidine (B6355638) ring and the methyl group.
Table 2: Selected Calculated Vibrational Frequencies for Piperidine (as a reference for ring modes)
| Vibrational Mode | Calculated Frequency (cm-1) |
|---|---|
| N-H Stretch | 3445 (asymmetric) |
| N-H Stretch | 3255 (symmetric) |
Note: This data is for the parent piperidine molecule and serves to illustrate the typical frequency ranges for the ring vibrations.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a useful tool for predicting the sites of electrophilic and nucleophilic attack, as well as intermolecular interactions. The MEP map is typically color-coded, with red indicating regions of negative electrostatic potential (electron-rich) and blue indicating regions of positive electrostatic potential (electron-poor).
For 1-Acetylpiperidine, the MEP map would show a region of high negative potential around the carbonyl oxygen atom, making it a likely site for electrophilic attack. The regions around the hydrogen atoms of the piperidine ring would exhibit positive potential, indicating their susceptibility to nucleophilic attack. The MEP provides insights into how the molecule will interact with other molecules and its environment.
Quantum Chemical Descriptors and Reactivity Prediction
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its chemical properties and reactivity. These descriptors can be calculated using DFT and are valuable in quantitative structure-activity relationship (QSAR) studies.
Key quantum chemical descriptors include:
Ionization Potential (I): The energy required to remove an electron from a molecule.
Electron Affinity (A): The energy released when an electron is added to a molecule.
Electronegativity (χ): The ability of a molecule to attract electrons.
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.
Chemical Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability.
These descriptors provide a quantitative basis for predicting the reactivity of 1-Acetylpiperidine in various chemical reactions.
Table 3: Calculated Quantum Chemical Descriptors for a Substituted N-Acetylpiperidine Derivative
| Descriptor | Value |
|---|---|
| Ionization Potential (I) | 5.212 eV |
| Electron Affinity (A) | 2.047 eV |
| Electronegativity (χ) | 3.6295 |
| Hardness (η) | 1.5825 |
Note: Data is for N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine.
Molecular Dynamics (MD) Simulations of Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For 1-Acetylpiperidine, MD simulations can provide insights into its conformational dynamics and its interactions with solvent molecules or other solutes.
By simulating the trajectory of a 1-Acetylpiperidine molecule in a solvent, such as water, it is possible to observe how the molecule changes its conformation and how it forms hydrogen bonds or other non-covalent interactions with the surrounding solvent molecules. These simulations can reveal the preferred solvation structure around the molecule and provide information about the dynamics of these interactions. This is particularly relevant for understanding its behavior in biological systems or in solution-phase reactions.
Structure-Reactivity Relationships and Mechanistic Modeling
The computational data obtained from DFT calculations and quantum chemical descriptors can be used to build structure-reactivity relationships. By systematically modifying the structure of 1-Acetylpiperidine and calculating the corresponding changes in its electronic properties and reactivity descriptors, it is possible to understand how different structural features influence its chemical behavior.
Mechanistic modeling can be employed to study the reaction pathways of 1-Acetylpiperidine in various chemical transformations. For example, DFT calculations can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the determination of activation energies and reaction rates, providing a detailed understanding of the reaction mechanism at the molecular level. Such studies are crucial for designing new synthetic routes and for predicting the outcomes of chemical reactions involving N-acylated piperidines.
Catalytic Applications and Organocatalysis Involving 1 Piperidin 1 Yl Ethanimine
1-(Piperidin-1-yl)ethanimine as a Ligand in Metal-Catalyzed Reactions
There is a lack of specific research data on the application of this compound as a ligand in metal-catalyzed reactions. Generally, imine-containing ligands and piperidine (B6355638) moieties can coordinate with various transition metals to form catalysts for a range of organic transformations. However, dedicated studies detailing the synthesis of such metal complexes with this compound and their catalytic efficacy are not found in the reviewed literature. The potential for the nitrogen atoms in the imine and piperidine groups to act as donors for metal centers remains a theoretical possibility without experimental validation.
Organocatalytic Activation and Enantioselective Transformations
Organocatalysis often employs secondary amines, such as piperidine, to form transient iminium ions or enamines, which are key intermediates in many asymmetric reactions.
Iminium Ion Catalysis Strategies
The formation of an iminium ion from the condensation of a secondary amine with an α,β-unsaturated aldehyde or ketone is a fundamental strategy in organocatalysis, effectively lowering the LUMO of the substrate. While piperidine itself is a known catalyst for such transformations, there are no specific reports on the use of this compound to initiate or participate in iminium ion-mediated catalytic cycles.
Enamine Catalysis Approaches
Enamine catalysis involves the reaction of a secondary amine with a carbonyl compound to form a nucleophilic enamine intermediate. This strategy is widely used for the α-functionalization of aldehydes and ketones. Although the piperidine scaffold is a common feature in many enamine catalysts, the specific compound this compound has not been documented as a catalyst or precatalyst in this context.
Role in Schiff Base Chemistry and Coordination Compound Formation
Schiff bases, or imines, are known to form stable coordination compounds with a variety of metal ions. These complexes can have interesting catalytic, biological, and material properties. While the synthesis of Schiff bases from various amines and carbonyl compounds is a well-established area of chemistry, there is no specific literature detailing the synthesis and coordination chemistry of this compound. Research on related structures, such as those derived from piperazine or substituted piperidines, highlights the potential for this class of compounds to form coordination complexes, but direct evidence for this compound is absent.
Green Chemistry Considerations in Catalytic Processes
Green chemistry principles encourage the use of efficient catalysts, safer solvents, and atom-economical reactions. The application of these principles to catalytic processes involving piperidine-containing compounds is an active area of research. However, due to the lack of established catalytic applications for this compound, there are no specific studies on green chemistry considerations for its use.
Future Research Directions and Emerging Areas
Development of Novel Synthetic Routes and Conditions
While classical condensation methods are effective, future research will likely focus on developing more efficient, sustainable, and stereoselective synthetic routes to 1-(Piperidin-1-yl)ethanimine and related structures. The development of robust methods for synthesizing piperidine-containing heterocycles is crucial for advancing drug discovery and pharmaceutical applications. nih.gov Strategies such as the aza-Diels-Alder reaction, which has proven effective for generating substituted piperidines, present a promising avenue for producing complex derivatives in high yield and diastereomeric purity. researchgate.net
Further research into innovative catalytic systems is warranted. This includes exploring acid-mediated reductive hydroamination/cyclization cascades of alkynes, which can generate piperidine (B6355638) structures stereoselectively. mdpi.com The development of palladium-catalyzed hydrogenation and hydroboration/hydrogenation cascades also offers cis-selective routes to highly functionalized piperidines. mdpi.com These advanced methods could provide access to novel analogues of this compound that are inaccessible through traditional means.
| Synthetic Strategy | Potential Catalysts/Reagents | Key Advantages | Reference |
| Aza-Diels-Alder Reaction | Lewis Acids (e.g., AlCl₃, ZnCl₂) | High diastereoselectivity, excellent yield for cycloadducts. | researchgate.net |
| Reductive Hydroamination | Gold (Au) or other transition metals | Stereoselective formation of piperidines from alkynes. | mdpi.com |
| Palladium-Catalyzed Hydrogenation | Palladium (Pd) on Carbon | Access to fluorinated piperidines not accessible via rhodium catalysis. | mdpi.com |
| Intramolecular Cyclization | Hydride transfer reagents | Efficient formation of piperidines with tertiary amino groups. | mdpi.com |
Exploration of Advanced Reactivity Patterns and Selectivity
The inherent reactivity of the imine and piperidine moieties in this compound offers fertile ground for exploring advanced chemical transformations. The piperidine ring is a common structural element in many pharmaceuticals and alkaloids. wikipedia.org Its derivatives are widely used to convert ketones into enamines, which are key substrates in reactions like the Stork enamine alkylation. wikipedia.org Future work could systematically investigate the formation of enamines from this compound and their subsequent reactivity, opening pathways to complex alkylated products.
Moreover, enantioselective intramolecular reactions represent a key area for future study. The development of redox-neutral aza-Heck cyclizations of alkenylcarbamates, for example, could be adapted for piperidine-containing structures, using chiral ligands to achieve high selectivity. mdpi.com Such methods would be valuable for synthesizing chiral piperidine derivatives, which are prevalent in pharmaceuticals and drug candidates. nih.gov
| Reaction Type | Reagent/Substrate | Potential Product | Significance | Reference |
| Enamine Formation | Ketones | Substituted Enamines | Intermediate for C-C bond formation (e.g., Stork alkylation). | wikipedia.org |
| Aza-Heck Cyclization | Alkenylcarbamates | Chiral Piperidine Derivatives | Enantioselective synthesis of pharmaceutically relevant scaffolds. | mdpi.com |
| Imine Reduction | Hydride sources (e.g., NaBH₄) | Substituted Piperidinyl-ethylamine | Access to saturated amine derivatives with potential biological activity. | N/A |
| Cycloaddition Reactions | Dienes, Alkenes | Novel Heterocyclic Systems | Construction of complex molecular architectures. | researchgate.net |
Integration with Flow Chemistry and Automated Synthesis Methodologies
The integration of continuous flow chemistry and automation promises to revolutionize the synthesis and optimization of reactions involving this compound. Flow chemistry offers significant advantages over traditional batch processes, including enhanced safety, better heat transfer, superior mixing, and facile automation. rsc.orgnih.gov These systems allow for the precise control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and product purity. researchgate.net
| Parameter | Batch Synthesis | Automated Flow Synthesis | Reference |
| Process Control | Limited, manual control | Precise, automated control of temperature, pressure, flow rate | researchgate.netsyrris.com |
| Safety | Higher risk with hazardous reagents/exothermic reactions | Enhanced safety due to small reaction volumes | nih.govacs.org |
| Efficiency | Time-consuming, includes manual work-up | Rapid optimization, potential for telescoped multi-step reactions | rsc.orgnih.gov |
| Scalability | Challenging, often requires re-optimization | Straightforward via longer run times (scaling-out) or parallel reactors | acs.org |
| Reproducibility | Can be variable | High reproducibility and consistency | rsc.orgresearchgate.net |
Computational Design of Enhanced Catalytic Systems
Computational chemistry is an increasingly powerful tool for designing and optimizing catalysts for specific chemical transformations. mdpi.comyoutube.com For reactions involving the imine functionality of this compound, such as hydrogenation or reduction, computational methods can be used to design novel catalysts with enhanced activity and selectivity. nih.gov For instance, computational chemistry has been successfully applied to design metal-free hydrogenation catalysts for imines by modeling electronic structures to facilitate H₂ splitting and building scaffolds to prevent side reactions. nih.gov
These in silico approaches can predict reaction mechanisms and energetics, guiding experimental efforts toward the most promising catalyst designs. nih.gov Computational tools have also been employed to engineer enzymes like imine reductases (IREDs) for improved stereoselectivity and stability, demonstrating the potential for creating tailored biocatalysts for producing specific chiral amines. rsc.org Future research could leverage these computational strategies to develop bespoke catalysts, including both small molecules and enzymes, for transformations of this compound, accelerating the discovery of efficient and selective synthetic methods. rsc.org
| Computational Approach | Objective | Key Outcome/Prediction | Reference |
| Density Functional Theory (DFT) | Design metal-free hydrogenation catalysts for imines. | Identify chemical scaffolds that activate H₂ and prevent catalyst deactivation. | nih.gov |
| Mechanism-Guided Enzyme Design | Reverse the stereoselectivity of an imine reductase (IRED). | Creation of an enzyme variant with opposite stereoselectivity (>96% ee). | rsc.org |
| Data Mining Technology | Model and screen for optimal methanation catalysts. | Prediction of catalyst activity based on existing data. | mdpi.com |
| Molecular Electron Density Theory | Investigate reaction mechanisms (e.g., cycloadditions). | Rationalization of regioselectivity and catalytic pathways. | mdpi.com |
Applications in Advanced Materials Science, including Covalent Organic Frameworks (COFs) Formation
The unique structural features of this compound make it a candidate for incorporation into advanced materials. The piperidine ring is a versatile building block found in a wide range of functional materials and pharmaceuticals. nih.govijnrd.org A particularly promising area is the development of Covalent Organic Frameworks (COFs), which are crystalline porous polymers with tunable structures and properties.
Imine linkages are commonly used to construct COFs due to the reversible nature of the imine bond, which facilitates the formation of ordered, crystalline structures. rsc.orgrsc.org While many COFs are built from aromatic amines, the incorporation of aliphatic, cyclic structures like piperidine could introduce new functionalities and properties. For example, piperazine-linked COFs have been synthesized and used as efficient coating materials for microextraction applications. nih.gov The piperidine nitrogen in this compound could act as a basic site, a coordination site for metal ions, or a point for post-synthetic modification. The imine group itself can serve as the key linking moiety for framework construction. Research into using this compound or its derivatives as nodes or linkers could lead to novel COFs with tailored pore environments and applications in catalysis, gas storage, and selective separations. acs.orgnih.gov
| Material/Application | Potential Role of this compound | Anticipated Benefit | Reference |
| Imine-Linked COFs | Building block (linker or node) | Introduction of flexible, basic piperidine sites into the framework. | rsc.orgnih.gov |
| Photocatalysis | Component of a COF photocatalyst | Modulating electronic structure to enhance charge separation and reaction kinetics. | acs.org |
| Selective Adsorption | Functional group within a porous material | Creating specific binding sites for targeted molecules (e.g., CO₂ capture). | researchgate.net |
| Drug Delivery Films | Bioactive component in a polymer matrix | Controlled release of therapeutic molecules from piperidine-based films. | nih.gov |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(Piperidin-1-yl)ethanimine, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves alkylation of piperidine derivatives with ethyl halides under basic conditions. For example, using sodium hydride (NaH) or potassium carbonate (K₂CO₃) as a base in polar aprotic solvents like acetonitrile can enhance reaction efficiency. Reaction optimization may include adjusting temperature (e.g., 60–80°C), stoichiometry of reagents, and solvent polarity to improve yields. Post-reaction purification via column chromatography or recrystallization is recommended .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly to confirm the imine group (C=N) and piperidine ring substitution. Mass spectrometry (MS) provides molecular weight verification, while Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups like C=N stretches (~1640–1690 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) or X-ray crystallography (if crystalline) can resolve ambiguities .
Q. What are the key pharmacological targets for piperidine derivatives like this compound?
- Methodological Answer : Piperidine derivatives are explored for interactions with central nervous system (CNS) targets (e.g., dopamine or serotonin receptors), antimicrobial activity, or enzyme inhibition (e.g., acetylcholinesterase). Structure-activity relationship (SAR) studies suggest that substituents on the piperidine ring and the ethanimine group influence binding affinity. Computational docking (e.g., AutoDock) combined with in vitro assays can validate target engagement .
Advanced Research Questions
Q. How can researchers address discrepancies between experimental and computational structural data for piperidine derivatives?
- Methodological Answer : Discrepancies in bond angles or geometries (e.g., imine group configuration) may arise from limitations in theoretical methods. For example, MP2/6-31G* calculations might mispredict ∠C-N-C angles compared to X-ray data. Using higher-level DFT methods (e.g., B3LYP-D3 with a 6-311++G(d,p) basis set) and accounting for solvent effects or crystal packing in simulations can improve alignment with experimental results .
Q. What strategies are effective in resolving racemic mixtures of piperidine derivatives during synthesis?
- Methodological Answer : Chiral resolution can be achieved via diastereomeric salt formation using tartaric acid derivatives or enzymatic kinetic resolution. Asymmetric synthesis methods, such as employing chiral catalysts (e.g., Jacobsen’s catalyst for epoxidation), or chromatographic separation on chiral stationary phases (e.g., Chiralpak® columns), are also viable. Circular Dichroism (CD) spectroscopy or single-crystal X-ray diffraction confirms enantiopurity .
Q. How can SHELX software be utilized in crystallographic analysis of this compound derivatives?
- Methodological Answer : SHELXL (for refinement) and SHELXS/SHELXD (for structure solution) are critical for small-molecule crystallography. For high-resolution data, SHELXL enables anisotropic displacement parameter refinement and twin-law corrections. For macromolecular applications (e.g., protein-ligand complexes), SHELXPRO interfaces with CCP4 or Phenix for phased refinement. Always cross-validate results with PLATON or Olex2 to detect outliers .
Q. What experimental and computational approaches are recommended for analyzing tautomeric equilibria in ethanimine derivatives?
- Methodological Answer : Tautomerism (e.g., imine-enamine equilibria) can be studied via variable-temperature NMR to observe proton shifts or via UV-Vis spectroscopy to track electronic transitions. DFT calculations (e.g., Gibbs free energy differences between tautomers at the B3LYP/6-311+G(d,p) level) predict dominant forms. Solvent polarity adjustments in experiments (e.g., DMSO vs. chloroform) can stabilize specific tautomers .
Data Contradiction and Optimization
Q. How should researchers resolve conflicting biological activity data for piperidine derivatives across studies?
- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line differences) or impurity profiles. Reproduce experiments under standardized conditions (e.g., NIH/3T3 cells for cytotoxicity) and validate compound purity via HPLC (>95%). Meta-analysis of published SAR data and molecular dynamics simulations (e.g., GROMACS) can identify critical substituents influencing activity .
Q. What are best practices for optimizing reaction scalability of this compound synthesis?
- Methodological Answer : Transitioning from lab-scale to pilot-scale requires solvent selection (e.g., ethanol for easier recovery), continuous-flow reactors for exothermic steps, and in-line monitoring (e.g., FTIR or Raman spectroscopy) to track reaction progress. Design of Experiments (DoE) approaches (e.g., Taguchi methods) optimize parameters like temperature, pressure, and catalyst loading .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
